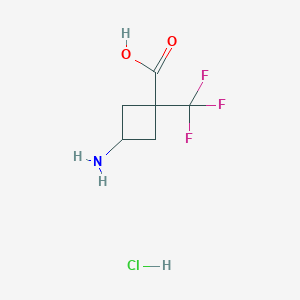

3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(4(11)12)1-3(10)2-5;/h3H,1-2,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOLTJNMTDUPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Halogenation and Substitution Reactions: Starting with cyclobutane, halogenation can introduce a trifluoromethyl group, followed by substitution reactions to introduce the amino group.

Cyclization Reactions: Cyclization of appropriate precursors can form the cyclobutane ring, followed by functional group modifications to introduce the trifluoromethyl and amino groups.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Reduction Reactions: Reduction reactions can be used to modify the functional groups.

Substitution Reactions: Substitution reactions can introduce different substituents on the cyclobutane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Amines and alcohols.

Substitution Products: Derivatives with different functional groups attached to the cyclobutane ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and binding affinity, while the amino group facilitates interactions with biological targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride

- CAS No.: 1311315-34-0

- Molecular Formula: C₆H₉ClF₃NO₂

- Molecular Weight : 219.59 g/mol

- Structure: Features a cyclobutane ring substituted with an amino group (-NH₂), a trifluoromethyl (-CF₃) group, and a carboxylic acid (-COOH) moiety, with a hydrochloride counterion.

Key Properties :

Structural Analogues

cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

- CAS No.: 1427319-42-3

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Key Differences: Replaces the trifluoromethyl group with an aminomethyl (-CH₂NH₂) substituent. Lacks the electron-withdrawing -CF₃ group, altering solubility and reactivity.

- Applications : Used as a chiral building block in asymmetric synthesis .

1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride

- CAS No.: Not explicitly provided (referenced in ).

- Molecular Formula: Estimated as C₇H₁₁ClF₃NO₃.

- Key Differences :

- Incorporates a methoxy (-OCH₃) group at position 3, introducing additional steric and electronic effects.

- Likely exhibits distinct pharmacokinetic properties compared to the target compound.

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride

- CAS No.: Discontinued (referenced in ).

- Molecular Formula: C₆H₁₁ClF₃NO.

- Key Differences: Cyclopentane ring instead of cyclobutane, reducing ring strain and conformational rigidity.

Functional Group Comparison

| Compound Name | Substituents | Functional Groups Present |

|---|---|---|

| Target Compound | -NH₂, -CF₃, -COOH | Amino, trifluoromethyl, carboxylic acid |

| cis-(1S,3S)-3-(Aminomethyl) derivative | -CH₂NH₂, -COOH | Aminomethyl, carboxylic acid |

| Methoxy Analogue | -NH₂, -CF₃, -OCH₃, -COOH | Amino, trifluoromethyl, methoxy, carboxylic acid |

| Cyclopentanol Derivative | -NH₂, -CF₃, -OH | Amino, trifluoromethyl, hydroxyl |

Physicochemical and Hazard Profiles

Biological Activity

3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, with CAS number 1311315-34-0, is a compound noted for its unique trifluoromethyl group and cyclobutane structure. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.

Molecular Formula: C6H9ClF3NO2

Molecular Weight: 219.59 g/mol

IUPAC Name: 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

Structural Features:

- Contains a trifluoromethyl group which enhances lipophilicity and metabolic stability.

- The cyclobutane ring contributes to its unique conformational properties.

The biological activity of 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group significantly influences the compound’s reactivity, allowing it to participate in various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Interaction: It may interact with neurotransmitter receptors, influencing neurotransmission and signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Studies have shown that trifluoromethyl-containing compounds can exhibit antimicrobial activity due to their ability to disrupt microbial membranes.

- Cytotoxic Effects: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating possible applications in oncology.

- Neuropharmacological Effects: The interaction with neurotransmitter systems suggests potential use in treating neurological disorders.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various trifluoromethyl-substituted cyclobutane derivatives, including 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.

Study 2: Cytotoxicity Assay

In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent.

Study 3: Neurotransmitter Interaction

Research exploring the effects on serotonin receptors found that the compound could enhance serotonin uptake, indicating potential applications in mood disorders.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | Antimicrobial, Cytotoxic | Enzyme inhibition, receptor interaction |

| Similar Trifluoromethyl Compounds | Variable | Often similar but may lack specific activities due to structural differences |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of trifluoromethyl-containing precursors followed by amination and subsequent hydrochloride salt formation. Key steps include:

- Cyclobutane Ring Formation : Use of [2+2] photocycloaddition or strain-driven ring-closing metathesis under inert conditions (e.g., nitrogen atmosphere) to stabilize reactive intermediates .

- Amination : Nucleophilic substitution or reductive amination with ammonia/amine sources, optimized at controlled pH (e.g., 7–9) to avoid side reactions .

- Salt Formation : Acidification with HCl in anhydrous solvents (e.g., ethanol or THF) to precipitate the hydrochloride salt .

- Critical Parameters : Temperature (<0°C for cyclization steps to minimize ring-opening), solvent polarity (aprotic solvents for amination), and stoichiometric ratios (excess HCl for quantitative salt formation).

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients to assess purity (>95%) .

- Spectroscopy :

- NMR : H and F NMR to confirm trifluoromethyl group integration and cyclobutane ring geometry (e.g., coupling constants for cis/trans isomerism) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks ([M+H] or [M-Cl]) .

- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) analysis to validate stoichiometry .

Q. What stability considerations are critical for storing and handling this hydrochloride salt?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon) or desiccated conditions (silica gel) to prevent hydrolysis of the cyclobutane ring or trifluoromethyl group .

- Temperature : Long-term stability at -20°C in amber vials to avoid photodegradation .

- pH Monitoring : Aqueous solutions should be buffered (pH 4–6) to prevent amine deprotonation or acid-catalyzed decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclobutane ring in this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model ring strain, bond angles, and electrostatic potential surfaces, identifying vulnerable sites for nucleophilic/electrophilic attack .

- MD Simulations : Molecular dynamics in explicit solvents (e.g., water/DMSO) to assess conformational stability and solvation effects on reactivity .

- Applications : Predict regioselectivity in cross-coupling reactions or stability under catalytic hydrogenation .

Q. What strategies resolve contradictions in spectroscopic data for chiral variants of this compound?

- Methodological Answer :

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based) with polar organic mobile phases to separate enantiomers .

- VCD/ROA Spectroscopy : Vibrational circular dichroism or Raman optical activity to assign absolute configuration when X-ray crystallography is impractical .

- Crystallography : Single-crystal X-ray diffraction with heavy-atom derivatives (e.g., bromine) to resolve ambiguities in stereochemical assignments .

Q. How do trifluoromethyl and cyclobutane groups influence the compound’s pharmacokinetic properties in biological assays?

- Methodological Answer :

- LogP Studies : Measure partition coefficients (octanol/water) to assess lipophilicity; trifluoromethyl groups enhance membrane permeability but may reduce aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation; cyclobutane rings resist oxidative metabolism better than linear alkanes .

- Protein Binding : Fluorescence displacement assays (e.g., with serum albumin) to quantify binding affinity modifications due to steric effects from the cyclobutane .

Methodological Challenges and Solutions

Q. What experimental designs mitigate side reactions during the introduction of the trifluoromethyl group?

- Methodological Answer :

- Precursor Selection : Use stable trifluoromethyl sources (e.g., TMSCF or Umemoto’s reagent) to minimize radical side reactions .

- Catalytic Systems : Employ copper(I)- or palladium-mediated cross-coupling under mild conditions (e.g., 40–60°C) to preserve the cyclobutane ring .

- In Situ Monitoring : ReactIR or F NMR to track reagent consumption and abort reactions if intermediates deviate from expected pathways .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer :

- Standardized Protocols : Use WHO-recommended reference standards (e.g., from ) to calibrate assays and normalize inter-lab variability .

- Orthogonal Assays : Combine enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., luciferase reporters) assays to confirm target engagement .

- Data Reconciliation : Multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, temperature) causing activity shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.